A Technical Guide to the Physicochemical Properties of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate
A Technical Guide to the Physicochemical Properties of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and predicted physicochemical properties of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate. As a molecule of interest in medicinal chemistry, understanding its fundamental characteristics is paramount for predicting its behavior in biological systems and for guiding its development as a potential therapeutic agent. This document moves beyond a simple listing of data points, offering insights into the rationale behind property determination and the implications of these properties in the context of drug discovery.
Molecular Identity and Structure
tert-Butyl methyl(3-methylpyridin-2-yl)carbamate is a substituted pyridine derivative containing a carbamate functional group. The structural arrangement of the methyl group on the pyridine ring, and the additional methyl group on the carbamate nitrogen, creates a specific steric and electronic profile that influences its chemical behavior.
Chemical Structure:
Key Structural Features:
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Pyridine Ring: A basic heterocyclic aromatic ring that can participate in hydrogen bonding and π-stacking interactions. The nitrogen atom in the ring significantly influences the molecule's pKa.
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Carbamate Group: This functional group is a key structural motif in many pharmaceuticals. Its stability, hydrogen bonding capabilities, and conformational rigidity are critical to its role in drug design.[1]
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tert-Butyl Group: A bulky, lipophilic group that can impact solubility, metabolic stability, and receptor binding.
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N-Methyl Group: The presence of a methyl group on the carbamate nitrogen removes a potential hydrogen bond donor, which can affect its interaction with biological targets and its solubility profile.
Physicochemical Properties: A Quantitative Overview
Precise experimental data for tert-Butyl methyl(3-methylpyridin-2-yl)carbamate (CAS No. 1187385-60-9) is not extensively available in peer-reviewed literature. However, predicted values from computational models and data from closely related analogs provide valuable insights. The following table summarizes these key parameters. It is important to note that the data for the target compound is primarily based on a closely related structure, methyl tert-butyl(3-methylpyridin-2-yl)carbamate (CAS No. 1260403-56-2), and should be considered as estimations.
| Property | Predicted/Estimated Value | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₈N₂O₂ | Defines the elemental composition. |
| Molecular Weight | 222.28 g/mol [2] | Influences diffusion, bioavailability, and formulation. |
| logP (Octanol-Water Partition Coefficient) | 2.76[2] | A key indicator of lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties. |
| Topological Polar Surface Area (TPSA) | 42.43 Ų[2] | Predicts membrane permeability and blood-brain barrier penetration. |
| Melting Point | Not available | Important for formulation, stability, and purification. |
| Boiling Point | Not available | Relevant for purification and handling of the compound. |
| pKa | Not available | Determines the ionization state at physiological pH, impacting solubility and receptor interaction. |
| Solubility | Not available | Crucial for formulation, bioavailability, and in vitro assay design. |
The Role of Physicochemical Properties in Drug Discovery
The physicochemical properties of a molecule like tert-Butyl methyl(3-methylpyridin-2-yl)carbamate are not just abstract numbers; they are critical determinants of its potential as a drug candidate. The carbamate group, in particular, is a versatile functional group in medicinal chemistry, often used to improve stability, modulate biological activity, and enhance pharmacokinetic profiles.[1]
The predicted logP of 2.76 suggests that this compound has moderate lipophilicity. This is often a desirable characteristic for oral drug candidates, as it can facilitate absorption across the gut wall. However, excessively high lipophilicity can lead to poor solubility and increased metabolic clearance.
The Topological Polar Surface Area (TPSA) of 42.43 Ų is also within a favorable range for good oral bioavailability and cell permeability. Molecules with a TPSA of less than 140 Ų are generally considered to have good membrane permeability.
Methodologies for Physicochemical Property Determination
To obtain accurate, experimentally verified data for tert-Butyl methyl(3-methylpyridin-2-yl)carbamate, a series of well-established analytical techniques would be employed. The following section outlines the standard protocols for determining the key physicochemical parameters.
Determination of Melting Point
The melting point is a fundamental property that provides information about the purity and stability of a solid compound.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
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Sample Preparation: A small, accurately weighed sample (1-5 mg) of the compound is hermetically sealed in an aluminum pan.
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Instrument Setup: A differential scanning calorimeter is calibrated using standard reference materials (e.g., indium).
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Thermal Scan: The sample and a reference pan are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
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Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.
Caption: Workflow for Melting Point Determination using DSC.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's lipophilicity and is critical for predicting its ADME properties.
Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
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Preparation of Phases: n-Octanol and water are mutually saturated by stirring together for 24 hours, followed by separation.
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Sample Preparation: A known concentration of the compound is dissolved in the aqueous phase.
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Partitioning: The aqueous solution is mixed with an equal volume of the octanol phase in a flask and shaken vigorously at a constant temperature until equilibrium is reached.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
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Concentration Measurement: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.
Caption: Shake-Flask Method for logP Determination.
Synthesis and Chemical Reactivity
The synthesis of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate would likely involve the reaction of a suitable 2-amino-3-methylpyridine derivative with a reagent that introduces the tert-butoxycarbonyl (Boc) group to the nitrogen, followed by N-methylation if necessary. Carbamates are generally stable functional groups, but they can be susceptible to hydrolysis under strong acidic or basic conditions. The steric hindrance provided by the tert-butyl group can enhance the stability of the carbamate moiety.
Conclusion
While a complete experimental physicochemical profile of tert-Butyl methyl(3-methylpyridin-2-yl)carbamate is not yet publicly available, computational predictions and data from analogous structures provide a solid foundation for understanding its potential behavior. The predicted moderate lipophilicity and favorable polar surface area suggest that this compound may possess drug-like properties. Further experimental characterization using the standard methodologies outlined in this guide is essential to confirm these predictions and to fully elucidate the potential of this molecule in drug discovery and development. The carbamate functionality is a well-established and valuable component in medicinal chemistry, and a thorough understanding of its influence on the overall properties of this particular molecule will be crucial for its future applications.
References
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Tomašič, T., & Peterlin Mašič, L. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 70(4), 399–427. [Link]
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MOLBASE. (n.d.). methyl tert-butyl(3-methylpyridin-2-yl)carbamate|1260403-56-2. Retrieved from [Link]
